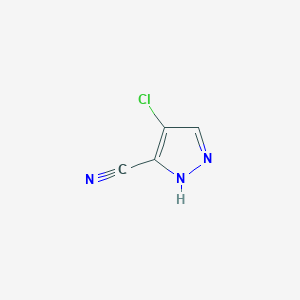
6-Fluoro-1H-indazol-4-ol
Vue d'ensemble
Description
“6-Fluoro-1H-indazol-4-ol” is a chemical compound with the molecular formula C7H5FN2O . It has a molecular weight of 152.13 . The compound is typically stored at room temperature .
Synthesis Analysis
The synthesis of indazole compounds, including “6-Fluoro-1H-indazol-4-ol”, has been explored in various ways . One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .
Molecular Structure Analysis
The InChI code for “6-Fluoro-1H-indazol-4-ol” is 1S/C7H5FN2O/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“6-Fluoro-1H-indazol-4-ol” is a solid compound . It has a molecular weight of 152.13 . The compound is typically stored at room temperature .
Applications De Recherche Scientifique
Pharmacology: Antihypertensive and Anticancer Applications
6-Fluoro-1H-indazol-4-ol: has been identified as a core structure in various pharmacological agents . Its derivatives are explored for their potential as antihypertensive and anticancer agents. The compound’s ability to modulate biological pathways makes it a candidate for drug development, particularly in targeting specific receptors or enzymes associated with cardiovascular diseases and cancer.
Medical Imaging: Radiotracer Development
In the field of medical imaging, 6-Fluoro-1H-indazol-4-ol derivatives have been utilized in the development of novel radiotracers . These compounds are designed to bind selectively to biological targets, such as enzymes linked to Parkinson’s disease, allowing for the visualization of disease-related biomarkers using techniques like positron emission tomography (PET) .
Chemical Synthesis: Catalyst and Reaction Development
Researchers have employed 6-Fluoro-1H-indazol-4-ol in the synthesis of complex indazole structures . It serves as a building block in reactions facilitated by transition metals, which are crucial for constructing heterocyclic compounds with high precision. This has implications for the synthesis of diverse organic molecules with potential industrial applications.
Biochemistry: Enzyme Inhibition
The indazole moiety, including 6-Fluoro-1H-indazol-4-ol , is significant in biochemistry for its role as an enzyme inhibitor . It’s been studied for its inhibitory effects on enzymes like phosphoinositide 3-kinase δ , which is involved in respiratory diseases. Understanding these interactions can lead to the development of new therapeutic strategies.
Material Science: Organic Electronic Materials
While direct applications of 6-Fluoro-1H-indazol-4-ol in material science aren’t extensively documented, the indazole core is a subject of interest due to its electronic properties . Compounds with indazole units could potentially be used in the creation of organic electronic materials, such as conductive polymers or organic semiconductors.
Environmental Applications: Antimicrobial Agents
Indazole derivatives, including 6-Fluoro-1H-indazol-4-ol , have been evaluated for their antimicrobial activities . These compounds could be used to develop new treatments for bacterial infections, which is crucial in addressing environmental contamination and promoting public health.
Safety and Hazards
Mécanisme D'action
Target of Action
Indazole derivatives have been found to interact with various targets such asleucine-rich repeat kinase 2 (LRRK2) , RIP2 kinase , and phosphoinositide 3-kinase δ . These targets play crucial roles in various biological processes, including cell signaling, inflammation, and cancer progression .
Mode of Action
For instance, some indazole derivatives have been found to inhibit the activity of their target enzymes, leading to changes in cellular processes .
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis (OA) cartilage .
Result of Action
Indazole derivatives have been associated with various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .
Propriétés
IUPAC Name |
6-fluoro-1H-indazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-6-5(3-9-10-6)7(11)2-4/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIJFDXTMHKAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646248 | |
| Record name | 6-Fluoro-1,2-dihydro-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885521-10-8 | |
| Record name | 6-Fluoro-1H-indazol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-1,2-dihydro-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451079.png)



![2-[(2-Bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1451085.png)

![5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1451088.png)


